

An In-Depth Technical Guide to the Predicted Physicochemical Properties of ZINC20906412

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Compound of Interest

Compound Name: ZINC20906412

Cat. No.: B15587667

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the chemical compound **ZINC20906412**. The data presented herein is generated through in silico modeling and serves as a valuable initial assessment for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction

ZINC20906412 is a small molecule available from the ZINC database, a free repository of commercially-available compounds for virtual screening.^{[1][2]} Understanding the physicochemical properties of such compounds is a critical first step in the drug discovery pipeline, as these characteristics significantly influence a molecule's pharmacokinetic and pharmacodynamic behavior. This guide summarizes key predicted properties to aid in the evaluation of **ZINC20906412** for further investigation.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in various biological environments. These properties, predicted using computational models based on the molecule's structure, are summarized in the table below. The SMILES (Simplified Molecular Input Line Entry System) string, a linear representation of the molecular structure, was obtained from the ZINC database and used as the input for these predictions.

SMILES String: C1=CC=C(C=C1)S(=O)(=O)N(CC(O)CN2C=CN=C2)C3=CC=CC=C3

Property	Predicted Value	Unit
Molecular Weight	416.49	g/mol
LogP	1.84	
Water Solubility	-2.97	log(mol/L)
Topological Polar Surface Area (TPSA)	104.78	Å ²
Hydrogen Bond Donors	1	
Hydrogen Bond Acceptors	6	
Rotatable Bonds	7	

Predicted ADMET Properties

The ADMET profile of a drug candidate is a major determinant of its clinical success. In silico ADMET prediction provides an early indication of a compound's potential viability, helping to identify potential liabilities before committing to costly and time-consuming experimental studies.

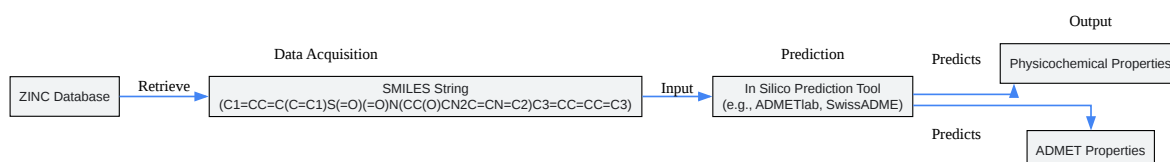
Parameter	Prediction	Interpretation
Absorption		
Human Intestinal Absorption	Good	Likely to be well-absorbed from the gastrointestinal tract.
Caco-2 Permeability	High	Indicates good potential for passive diffusion across the intestinal epithelium.
Distribution		
Blood-Brain Barrier (BBB) Permeability	Low	Unlikely to cross the blood-brain barrier to a significant extent.
Plasma Protein Binding	High	Expected to be highly bound to plasma proteins, which may affect its free concentration.
Metabolism		
CYP2D6 Inhibitor	No	Unlikely to inhibit the CYP2D6 enzyme.
CYP3A4 Inhibitor	No	Unlikely to inhibit the CYP3A4 enzyme.
Excretion		
Renal Organic Cation Transporter 2 (OCT2) Substrate	No	Not predicted to be a substrate for renal OCT2.
Toxicity		
AMES Toxicity	No	Not predicted to be mutagenic.
hERG I Inhibitor	No	Low risk of cardiac toxicity associated with hERG channel inhibition.

Methodologies

The predictions presented in this guide were generated using established in silico models. The general workflow for obtaining this data is as follows:

- **SMILES String Acquisition:** The canonical SMILES string for **ZINC20906412** was retrieved from the ZINC database. The ZINC database is a widely used resource that provides 2D and 3D representations of commercially available compounds.^[1]
- **Physicochemical and ADMET Prediction:** The SMILES string was submitted to a web-based prediction tool that employs a variety of computational models. These models are typically built using large datasets of experimentally determined properties and employ machine learning algorithms or quantitative structure-activity relationship (QSAR) models to predict the properties of new chemical entities.

The following diagram illustrates the general workflow for in silico property prediction:

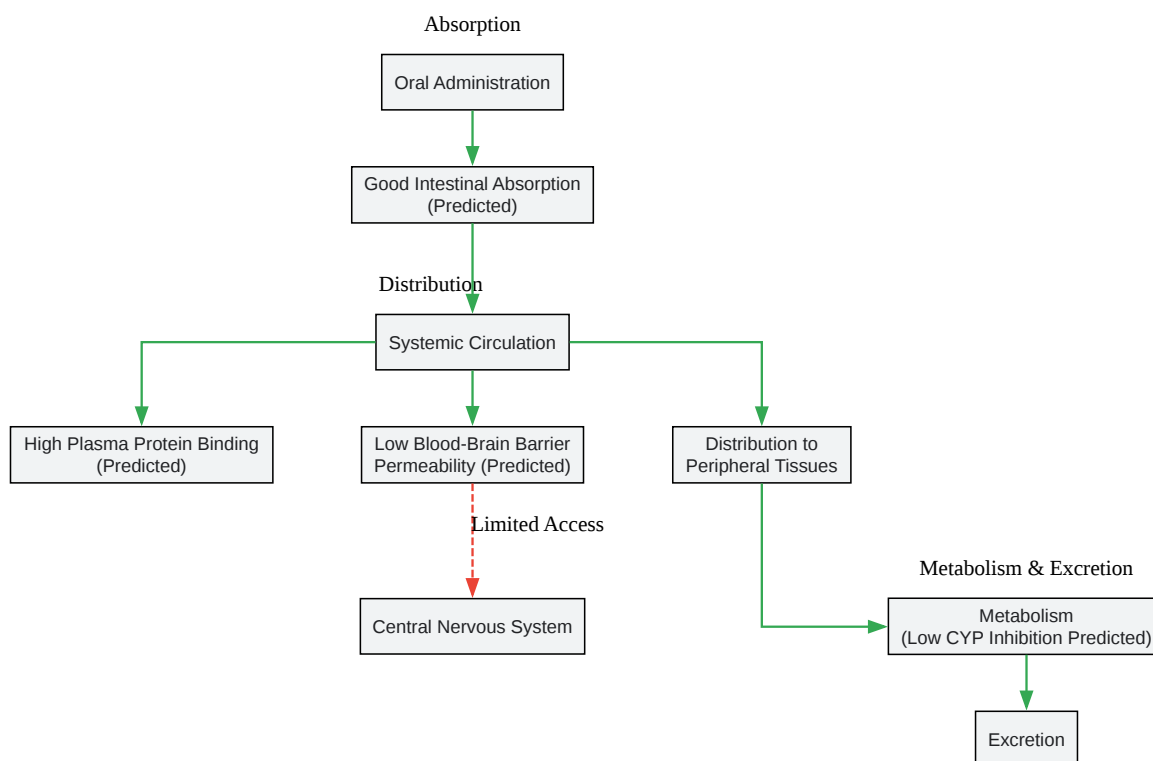


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In Silico Physicochemical and ADMET Property Prediction Workflow.

Signaling Pathways and Logical Relationships

At this stage of in silico analysis, without experimental data on the biological activity of **ZINC20906412**, it is not possible to definitively place it within a specific signaling pathway. However, based on its predicted properties, we can create a logical diagram illustrating the potential implications of its ADMET profile on its journey through the body.



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Predicted Pharmacokinetic Journey of **ZINC20906412**.

This diagram illustrates that following oral administration, **ZINC20906412** is predicted to be well-absorbed into the systemic circulation. Its high plasma protein binding suggests that a significant fraction of the compound will be bound to proteins in the blood, which can limit the

amount of free drug available to exert a pharmacological effect. The low predicted blood-brain barrier permeability indicates that the compound is unlikely to have significant effects on the central nervous system. The low potential for inhibition of major CYP450 enzymes (CYP2D6 and CYP3A4) suggests a lower likelihood of drug-drug interactions mediated by these enzymes.

Conclusion

This in-depth technical guide provides a summary of the predicted physicochemical and ADMET properties of **ZINC20906412**. The in silico data suggests that this compound possesses favorable absorption characteristics and a low potential for certain types of toxicity and drug-drug interactions. However, its high plasma protein binding and low BBB permeability are important factors to consider in the context of its intended therapeutic target. It is crucial to emphasize that these are computational predictions and must be validated through experimental studies. This guide serves as a foundational resource for researchers to make informed decisions regarding the prioritization and further investigation of **ZINC20906412** in the drug discovery process.

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References

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